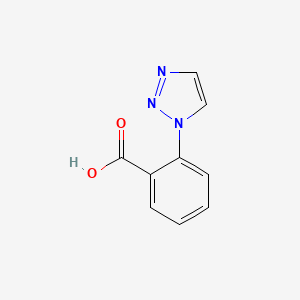

2-(1H-1,2,3-Triazol-1-YL)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAONQJODJLDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629859 | |

| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085458-53-2 | |

| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1085458-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details two primary synthetic strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ullmann-type coupling reaction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and optimization of these synthetic methods in a laboratory setting.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide range of biologically active compounds and functional materials. Its unique properties, including its ability to act as a stable amide bond mimic and its capacity for hydrogen bonding, make it a valuable building block in drug discovery. The title compound, this compound, is a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. For instance, triazole derivatives have shown promise as anticancer and antioxidant agents.[1][2][3] This guide focuses on the practical synthesis of this compound, providing detailed methodologies for its preparation.

Synthetic Methodologies

Two principal retrosynthetic approaches for the synthesis of this compound are discussed:

-

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and regioselective "click chemistry" reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.[4] For the target molecule, this is achieved through the reaction of 2-azidobenzoic acid with an acetylene source.

-

Method B: Ullmann-Type Coupling Reaction : This classical organocopper reaction involves the coupling of an aryl halide with a nucleophile, in this case, 1H-1,2,3-triazole with a 2-halobenzoic acid derivative.[5][6]

The following diagram illustrates the logical relationship of these synthetic pathways.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The document details the core mechanism of formation, presents detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the reaction pathways and experimental workflow.

Core Synthesis and Mechanism of Formation

The principal and most efficient method for the synthesis of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield.

The synthesis commences with the preparation of the key precursor, 2-azidobenzoic acid, from commercially available 2-aminobenzoic acid. This is typically achieved through a diazotization reaction followed by azidation.

1.1. Synthesis of 2-Azidobenzoic Acid

The formation of 2-azidobenzoic acid proceeds via a two-step, one-pot synthesis from 2-aminobenzoic acid. The first step is the diazotization of the amine group using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form an in situ diazonium salt. Subsequently, the addition of sodium azide to the diazonium salt solution leads to the displacement of the diazonium group and the formation of 2-azidobenzoic acid.

1.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis is the CuAAC reaction, which unites 2-azidobenzoic acid with a suitable terminal alkyne, typically ethynylbenzene, to form the desired 1,2,3-triazole ring. The generally accepted mechanism for the CuAAC reaction involves the following key steps:

-

Formation of Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent cycloaddition.

-

Coordination of the Azide: The azide, in this case, 2-azidobenzoic acid, coordinates to the copper(I) center of the acetylide complex.

-

Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst.

An alternative, though less common, approach for the synthesis of N-aryl triazoles is the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a triazole. While viable, this method often requires harsher reaction conditions and may lead to a mixture of regioisomers.

Experimental Protocols

2.1. Synthesis of 2-Azidobenzoic Acid

-

Materials: 2-aminobenzoic acid, sodium nitrite, sodium azide, concentrated hydrochloric acid, water, ice.

-

Procedure:

-

Dissolve 2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

-

Slowly add an aqueous solution of sodium azide dropwise to the stirred diazonium salt solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The precipitated 2-azidobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

2.2. Synthesis of this compound via CuAAC

-

Materials: 2-azidobenzoic acid, ethynylbenzene, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve 2-azidobenzoic acid and ethynylbenzene in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate and sodium ascorbate in a small amount of water. The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to Cu(I).

-

Add the catalyst solution to the solution of the azide and alkyne.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Reaction Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azidation | 2-Aminobenzoic Acid, Sodium Nitrite, Sodium Azide | - | Water/HCl | 0-5 | 2-3 | >90 |

| CuAAC | 2-Azidobenzoic Acid, Ethynylbenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-Butanol/Water | Room Temp. | 12-24 | 85-95 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.2-7.5 (m, 6H, Ar-H and Triazole-H), ~7.9 (s, 1H, Triazole-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~167 (C=O), ~140-120 (Ar-C and Triazole-C) |

| FTIR (KBr, cm⁻¹) | ν: ~3400-2500 (br, O-H), ~3100 (Ar C-H), ~1700 (C=O), ~1600, 1450 (Ar C=C) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₇N₃O₂: 190.0560, found ~190.0562 |

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the formation of this compound.

Caption: Catalytic cycle of the CuAAC reaction.

4.2. Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

An In-depth Technical Guide on the Chemical Properties of 2-(1H-1,2,3-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,3-triazol-1-yl)benzoic acid is an aromatic carboxylic acid containing a 1,2,3-triazole ring substituent at the ortho position of the benzoic acid. This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds can lead to a wide range of biological activities. This technical guide provides a summary of the known chemical properties, synthesis, and spectral data for this compound. It is important to note that this specific isomer is less extensively studied than its 2-(2H-1,2,3-triazol-2-yl) counterpart, and as such, experimental data for some properties are limited.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. Due to a lack of extensive experimental data in the public domain for this specific isomer, some properties are based on predictions or are not yet determined.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 189.18 g/mol | --INVALID-LINK-- |

| CAS Number | 1085458-53-2 | --INVALID-LINK-- |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| pKa | Not experimentally determined | |

| Predicted XlogP | 0.9 | --INVALID-LINK-- |

Synthesis

The regioselectivity of the triazole formation (1,4-disubstituted vs. 1,5-disubstituted) is a critical aspect of the synthesis. The choice of catalyst, ligands, and reaction conditions can influence the isomeric outcome.

Conceptual Synthetic Workflow

Below is a generalized workflow for the synthesis of a triazole-substituted benzoic acid via a CuAAC reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not well-documented in publicly accessible scientific literature. Researchers aiming to synthesize this compound would likely need to adapt general procedures for CuAAC reactions and develop their own purification methods to isolate the desired 1-yl isomer from the potential 2-yl isomer and other byproducts.

Spectral Characterization

Specific, high-resolution NMR and IR spectra for this compound are not available in the searched databases. However, the expected spectral features can be predicted based on the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

-

Aromatic Protons (Benzoic Acid Ring): Multiplets in the range of 7.5-8.5 ppm. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns.

-

Triazole Protons: Two singlets or doublets, one for each proton on the triazole ring, are expected in the aromatic region, likely between 7.5 and 9.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may or may not be observable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

-

Carboxylic Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons (Benzoic Acid and Triazole Rings): Multiple signals in the aromatic region (120-150 ppm).

Predicted IR Spectral Data

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic and Triazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

N=N Stretch (Triazole Ring): Absorption in the 1100-1300 cm⁻¹ region.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or the engagement in any signaling pathways of this compound. While other triazole-containing compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects, this specific isomer remains uninvestigated in this regard.

The absence of biological data precludes the creation of any signaling pathway diagrams. Further research would be necessary to explore the potential pharmacological properties of this compound.

Conclusion

This compound is a compound with potential for applications in medicinal chemistry and materials science, yet it remains largely uncharacterized in the scientific literature. While its basic chemical identity is established, there is a significant gap in the experimental data concerning its physicochemical properties, a validated and specific synthesis protocol, detailed spectral characterization, and any biological activity. The information provided in this guide is based on the limited available data and predictions derived from the known chemistry of its constituent functional groups. Further research is warranted to fully elucidate the properties and potential applications of this particular triazole derivative.

spectroscopic data for 2-(1H-1,2,3-triazol-1-yl)benzoic acid (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic characteristics of 2-(1H-1,2,3-triazol-1-yl)benzoic acid is crucial for its identification, characterization, and application in research and drug development. This technical guide provides a detailed overview of its expected spectroscopic data based on available information for structurally related compounds, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

**Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzoic acid ring and the triazole ring protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| COOH | ~10.0 - 13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |

| Aromatic CH (Benzoic acid) | ~7.5 - 8.2 | Multiplet | The four protons on the benzoic acid ring will appear as a complex multiplet due to their coupling. |

| Triazole CH | ~7.8 - 8.5 | Singlet | The two protons on the 1,2,3-triazole ring are expected to appear as singlets. The exact chemical shift will depend on the specific isomer. |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic acid) | ~165 - 175 | The carbonyl carbon is typically deshielded and appears downfield. |

| Aromatic C-COOH | ~130 - 135 | The quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. |

| Aromatic CH (Benzoic acid) | ~125 - 135 | The protonated carbons of the benzoic acid ring. |

| Aromatic C-N (Benzoic acid) | ~135 - 140 | The quaternary carbon of the benzoic acid ring attached to the triazole nitrogen. |

| Triazole CH | ~120 - 135 | The chemical shifts of the triazole carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1000 | Stretching |

| N=N (Triazole) | 1250 - 1100 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular formula of this compound is C₉H₇N₃O₂.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 190.0611 | Protonated molecular ion. |

| [M+Na]⁺ | 212.0431 | Sodium adduct. |

| [M-H]⁻ | 188.0465 | Deprotonated molecular ion. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to obtain the spectroscopic data for this compound. These are generalized protocols based on standard laboratory practices for similar compounds.

1. Synthesis of this compound

A plausible synthetic route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.

-

Materials: 2-Azidobenzoic acid, ethyne (or a suitable precursor like trimethylsilylacetylene), copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., a mixture of tert-butanol and water).

-

Procedure:

-

Dissolve 2-azidobenzoic acid in the solvent system.

-

Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution to generate the active Cu(I) catalyst in situ.

-

Introduce ethyne gas into the reaction mixture or add the alkyne precursor.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

2. NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

4. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and confirm the elemental composition.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 2-(1H-1,2,3-triazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(1H-1,2,3-triazol-1-yl)benzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility aspects derived from its chemical structure and offers a comprehensive, standardized experimental protocol for determining its solubility in various solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to establish its solubility profile for applications in drug development, formulation, and chemical synthesis.

Introduction

This compound is a heterocyclic compound incorporating both a benzoic acid and a 1,2,3-triazole moiety. The presence of these functional groups suggests a nuanced solubility profile, with the carboxylic acid group providing a potential for aqueous solubility, particularly at higher pH, and the aromatic rings contributing to solubility in organic solvents. The triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, further influencing its interaction with protic and aprotic solvents. An understanding of its solubility is critical for its handling, formulation, and biological assessment.

Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of common solvents. The available information is primarily qualitative, often mentioned in the context of its synthesis. For example, the potassium salt of the corresponding 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been noted to crystallize from reaction mixtures, suggesting lower solubility of the salt form in the specific solvent system used. To address this gap, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |

| Data Not Available | - | - | - | - | - |

| Researchers are encouraged to use the experimental protocol provided in Section 3 to generate this data. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, etc.) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples by shaking for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

The solubility can also be expressed in mol/L by dividing the result by the molecular weight of the compound (189.17 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

An In-depth Technical Guide to 2-(1H-1,2,3-triazol-1-yl)benzoic acid: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the development of orexin receptor antagonists, where its regioisomer, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, serves as a crucial building block. This guide will cover the known synthetic methodologies, physicochemical properties, and the significant biological context provided by its more studied isomers and derivatives. Detailed experimental protocols and data are presented to support further research and development efforts in this area.

Introduction and Historical Context

The formal discovery of this compound is not marked by a specific, seminal publication. Instead, its presence in the chemical literature has emerged alongside the synthesis of its regioisomer, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, and its derivatives. These 2-yl isomers have gained significant attention as key intermediates in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant, a medication for insomnia.[1][2] The 1-yl isomer, with the CAS number 1085458-53-2, is often generated as a byproduct in these synthetic routes.[3]

The importance of the triazole moiety in medicinal chemistry is well-established, offering a scaffold with a range of biological activities.[4] The combination of a triazole ring with a benzoic acid functional group creates a versatile platform for developing novel therapeutic agents. This guide will focus on the available technical data for this compound, while also drawing necessary biological context from its pharmacologically significant isomers.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is limited in publicly available literature. However, based on its structure and data from commercial suppliers, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 1085458-53-2 | [5][6][7] |

| Molecular Formula | C₉H₇N₃O₂ | [6][7] |

| Molecular Weight | 189.17 g/mol | |

| Purity | Typically ≥97% | [6][7] |

| MDL Number | MFCD20486487 | [6][7] |

Synthesis and Experimental Protocols

The synthesis of 2-(triazol-yl)benzoic acids is most commonly achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[8][9][10] These methods typically involve the reaction of a halogenated benzoic acid with 1H-1,2,3-triazole. The regioselectivity of this reaction, yielding either the 1-yl or 2-yl isomer, is a key challenge and can be influenced by the choice of catalyst, ligands, base, and solvent.[11]

General Experimental Protocol: Ullmann-type N-Arylation

The following protocol is a generalized representation based on modern Ullmann coupling methodologies for the synthesis of N-aryl triazoles.

Materials:

-

2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid)

-

1H-1,2,3-triazole

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

A ligand (e.g., (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine, L-proline)

-

A high-boiling point polar solvent (e.g., dimethylformamide (DMF), N-methylpyrrolidone (NMP), dioxane)

Procedure:

-

To a reaction vessel, add the 2-halobenzoic acid, 1H-1,2,3-triazole, base, and ligand.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the solvent and the copper(I) iodide catalyst.

-

Heat the reaction mixture to the desired temperature (typically 65-110°C) and stir for a specified time (e.g., 24 hours). The reaction can also be carried out under microwave irradiation to reduce reaction times.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the crude product by recrystallization or column chromatography to separate the 1-yl and 2-yl regioisomers.

Caption: Generalized workflow for the synthesis of 2-(triazol-yl)benzoic acid isomers.

Biological Activity and Signaling Pathways

There is a notable absence of published biological activity data for this compound itself. The primary biological relevance of this structural class comes from its 2-yl isomers and their derivatives, which are potent orexin receptor antagonists.

Orexin Receptor Antagonism by Isomeric Derivatives

The derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is a key intermediate in the synthesis of Suvorexant.[1][2] Suvorexant is a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands orexin-A and orexin-B, promote wakefulness.[12][13] By antagonizing these receptors, Suvorexant and other DORAs suppress the wake drive, leading to the induction and maintenance of sleep.[1]

Orexin Receptor Signaling Pathways

The signaling pathways initiated by orexin receptor activation are complex and can be cell-type dependent.[12][13][14] Orexin receptors are known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs.[12]

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is a primary mechanism for the excitatory effects of orexins on neurons.[13]

-

Gi/Go Pathway: Coupling to Gi/Go proteins can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also directly modulate ion channels.

-

Gs Pathway: In some systems, orexin receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.

The net effect of orexin receptor activation is typically neuronal depolarization and increased excitability, mediated by the modulation of various ion channels, including non-selective cation channels and potassium channels.[13] Orexin receptor antagonists, derived from the isomeric scaffold of the title compound, prevent the initiation of these signaling cascades.

Caption: Simplified orexin signaling pathway via Gq protein coupling, and its inhibition by DORAs.

Quantitative Data on Related Compounds

While no specific biological data exists for this compound, the following table summarizes the activity of Suvorexant, a drug synthesized from a derivative of its regioisomer. This data is provided for contextual understanding of the therapeutic potential of this class of molecules.

| Compound | Target | Assay | IC₅₀ (nM) | Ki (nM) | Source |

| Suvorexant (MK-4305) | OX1R | Calcium Flux | 55 | 0.55 | [3] |

| OX2R | Calcium Flux | 37 | 0.35 | [3] |

Conclusion and Future Perspectives

This compound is a compound whose significance is currently defined by its relationship to more extensively studied regioisomers used in the development of orexin receptor antagonists. While its own biological profile remains uncharacterized, the synthetic methodologies for its preparation are established, primarily through Ullmann-type coupling reactions that also yield its 2-yl isomer.

Future research into this molecule could focus on several key areas:

-

Biological Screening: A thorough evaluation of the biological activity of this compound is warranted. Given the diverse activities of triazole-containing compounds, it may possess novel pharmacological properties distinct from its 2-yl isomer.

-

Regioselective Synthesis: The development of highly regioselective synthetic methods to exclusively produce the 1-yl isomer would facilitate its study and potential applications.

-

Structure-Activity Relationship (SAR) Studies: Should the parent compound exhibit interesting biological activity, SAR studies could be initiated to optimize its properties for drug development.

References

- 1. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 5. 1085458-53-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 97% | CAS: 1085458-53-2 | AChemBlock [achemblock.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Multiple signaling pathways of orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Orexin/hypocretin receptor signalling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

Potential Biological Activities of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available scientific literature on the biological activities of triazole-benzoic acid derivatives. Direct biological data for 2-(1H-1,2,3-triazol-1-yl)benzoic acid was not found in the reviewed literature. The information presented herein pertains to structurally related analogs, primarily isomers and substituted derivatives, to provide insights into the potential pharmacological profile of this chemical scaffold.

Introduction

The triazole ring system, integrated with a benzoic acid moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest for their potential as anticancer, antioxidant, and antimicrobial agents. This document provides a comprehensive overview of the reported biological activities of analogs of this compound, with a focus on quantitative data, experimental methodologies, and conceptual frameworks relevant to drug discovery and development. While the specific biological profile of this compound remains to be elucidated, the activities of its close relatives offer valuable insights into its potential.

Anticancer Activity of Triazole-Benzoic Acid Analogs

Numerous studies have highlighted the antiproliferative effects of triazole-benzoic acid derivatives against various cancer cell lines. The primary focus of existing research has been on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold and its hybrids.

Quantitative Anticancer Data

The cytotoxic activities of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been evaluated against human cancer cell lines, with doxorubicin used as a reference compound. The half-maximal inhibitory concentrations (IC₅₀) for the most potent of these analogs are summarized below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1][2][3] |

| Hybrid 2 | MCF-7 (Breast) | 18.7 |

| HCT-116 (Colon) | 25.7 | |

| Hybrid 5 | MCF-7 (Breast) | Not specified |

| HCT-116 (Colon) | Not specified | |

| Hybrid 14 | MCF-7 (Breast) | 15.6 |

| HCT-116 (Colon) | Not specified | |

| Hybrid 15 | MCF-7 (Breast) | Not specified |

| HCT-116 (Colon) | Not specified | |

| Doxorubicin | MCF-7 (Breast) | 19.7 |

| HCT-116 (Colon) | 22.6 |

Note: Specific IC₅₀ values for all potent compounds against both cell lines were not consistently provided across the literature.

These results indicate that certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent cytotoxic effects, with IC₅₀ values comparable to or better than doxorubicin against the MCF-7 breast cancer cell line.[1][2][3] Notably, these potent compounds demonstrated significantly lower cytotoxicity towards normal human RPE-1 cells compared to doxorubicin, suggesting a favorable therapeutic window.[1][2][3] Further investigations revealed that the mechanism of action for compounds 2 and 14 in MCF-7 cells involves the induction of apoptosis.[2][3]

Antioxidant Activity of Triazole-Benzoic Acid Analogs

The antioxidant potential of 4-(1H-triazol-1-yl)benzoic acid hybrids has also been investigated through various in vitro assays.

Quantitative Antioxidant Data

The free radical scavenging activity of a series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with butylated hydroxyanisole (BHA) as a standard.

| Compound ID | Assay | Scavenging Activity (%) at 100 µg/mL[4] | IC₅₀ (µg/mL)[4] |

| Parent 1 | DPPH | 89.95 ± 0.34 | 55.59 |

| ABTS | 88.59 ± 0.13 | 56.44 | |

| Parent 2 | ABTS | 62.00 ± 0.24 | 54.34 |

| BHA | DPPH | 95.02 ± 0.74 | Not specified |

| ABTS | 96.18 ± 0.33 | Not specified |

The parent thioether derivative (Parent 1) demonstrated the highest radical scavenging effect among the tested compounds, comparable to the standard antioxidant BHA.[4] Other assays, including ferric reducing antioxidant power (FRAP) and reducing power capability, also confirmed the antioxidant properties of this series of compounds.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the triazole-benzoic acid hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compounds and a standard antioxidant (e.g., BHA) are prepared at various concentrations.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time.

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Visualizations

Conceptual Diagram: Structure-Activity Relationship (SAR) Studies

The exploration of triazole-benzoic acid derivatives for biological activity heavily relies on structure-activity relationship studies. This involves synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological potency.

Caption: Conceptual workflow of Structure-Activity Relationship (SAR) studies.

Generalized Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of compounds for anticancer activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-1,2,3-triazol-1-yl)benzoic Acid Derivatives and Analogues

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-(1H-1,2,3-triazol-1-yl)benzoic acid derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". Another prevalent method is the Ullmann condensation.

A general synthetic strategy involves the reaction of a substituted 2-halobenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst and a base. Variations in starting materials and reaction conditions allow for the introduction of diverse substituents on both the benzoic acid and triazole rings, leading to a wide range of analogues.

For instance, a selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been developed starting from 1-fluoro-2-nitrobenzene derivatives.[1] This four-step synthesis introduces the triazole at the beginning via N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation.[1]

Furthermore, an improved second-generation process for the large-scale manufacturing of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has been achieved through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole.[1]

dot

References

A Theoretical and Computational Deep Dive into 2-(1H-1,2,3-triazol-1-yl)benzoic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through in-silico methods. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly accessible literature, this guide synthesizes findings from closely related analogs to provide a robust predictive analysis.

Introduction

Triazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a 1,2,3-triazole moiety into a benzoic acid scaffold, specifically at the ortho position, is anticipated to confer unique conformational and electronic characteristics that are crucial for molecular recognition and biological function. Understanding these properties at a quantum chemical level is paramount for rational drug design and the development of novel therapeutic agents. This guide focuses on the theoretical calculations that elucidate the intrinsic properties of this compound.

Molecular Structure and Geometry Optimization

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. For analogous compounds, Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set has been shown to provide results in good agreement with experimental X-ray diffraction data.[1]

A critical structural feature of this compound is the dihedral angle between the phenyl ring and the triazole ring. In a related molecule, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, this dihedral angle is reported to be a mere 6.32°, indicating a high degree of planarity.[2] This planarity can facilitate π-π stacking interactions in biological systems. The carboxylic acid group is also observed to be nearly coplanar with the benzene ring.[2]

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value | Reference Compound |

| Dihedral Angle (Phenyl-Triazole) | ~5-10° | 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid |

| C-N (Phenyl-Triazole) Bond Length | ~1.43 Å | General N-aryl triazoles |

| C=O (Carboxyl) Bond Length | ~1.22 Å | 2-Aryl-1,2,3-triazol-5-carboxylic acids |

| O-H (Carboxyl) Bond Length | ~0.97 Å | 2-Aryl-1,2,3-triazol-5-carboxylic acids |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For a similar triazole-containing benzoic acid derivative, the HOMO and LUMO energies were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. The HOMO is typically localized over the more electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -6.3 eV | Electron-donating ability |

| ELUMO | ~ -2.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.1 eV | Chemical stability and reactivity |

| Ionization Potential (I) | ~ 6.3 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 2.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | ~ 4.25 eV | Ability to attract electrons |

| Chemical Hardness (η) | ~ 2.05 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | ~ 0.49 eV-1 | Reciprocal of hardness |

| Electrophilicity Index (ω) | ~ 4.4 eV | Propensity to accept electrons |

Note: These values are estimations based on published data for structurally related compounds and should be confirmed by specific calculations for the title molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the MEP map is expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its acidic nature.

Spectroscopic Properties (Theoretical)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. For a related benzimidazole-benzoic acid derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental vibrational data.[1] Key predicted vibrational modes for this compound would include:

-

O-H stretching (carboxylic acid): A broad band expected around 3000-3300 cm-1.

-

C=O stretching (carboxylic acid): A strong absorption anticipated around 1700-1750 cm-1.

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm-1 region.

-

C-N and N=N stretching (triazole): Characteristic vibrations in the 1200-1500 cm-1 range.

NMR Spectroscopy

Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict 1H and 13C NMR chemical shifts. For a similar compound, the predicted chemical shifts were found to be in good agreement with the experimental spectra.[1] For this compound, the proton of the carboxylic acid is expected to be the most deshielded, with a predicted chemical shift above 10 ppm. The protons on the triazole ring would likely appear in the 7.5-8.5 ppm region, while the aromatic protons of the benzoic acid moiety would also resonate in this downfield region.

Methodologies: A Proposed Computational Protocol

For researchers wishing to perform their own theoretical calculations on this compound, the following protocol, based on established methods for similar molecules, is recommended.[1]

Caption: Computational workflow for theoretical analysis.

Synthesis Pathway

While this guide focuses on theoretical calculations, a plausible synthetic route is essential for obtaining the compound for experimental validation. A selective and scalable synthesis for the isomeric 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been reported, which involves a four-step process starting from 1-fluoro-2-nitrobenzene derivatives. A similar strategy could likely be adapted for the synthesis of the 1-yl isomer.

Caption: A potential synthetic pathway.

Conclusion

The theoretical calculations presented in this guide, based on data from closely related analogs, provide valuable insights into the structural and electronic properties of this compound. The predicted planarity, electronic characteristics, and spectroscopic signatures offer a solid foundation for further experimental and computational investigations. This molecule holds promise as a scaffold in drug discovery, and the data herein should aid researchers in the rational design and development of novel derivatives with enhanced biological activity. Future work should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical models presented.

References

Crystal Structure of Triazolylbenzoic Acids: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a detailed single-crystal X-ray diffraction study for 2-(1H-1,2,3-triazol-1-yl)benzoic acid is not publicly available. This guide provides a comprehensive overview of the crystallographic characteristics of a closely related isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid , to serve as a representative model for this class of compounds. The methodologies and structural features discussed are broadly applicable to the analysis of such molecular solids.

Introduction

Triazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique molecular recognition properties. The spatial arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount for understanding their physicochemical properties, such as solubility, stability, and bioavailability. This document outlines the key crystallographic features of 4-(1H-1,2,3-triazol-1-yl)benzoic acid and provides standardized protocols for its synthesis and structural determination.

Crystallographic Data

The crystal structure of 4-(1H-1,2,3-triazol-1-yl)benzoic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.[1] This data provides the fundamental information about the unit cell dimensions and symmetry of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 4.8058 Å |

| b | 5.4704 Å |

| c | 31.7944 Å |

| α | 90° |

| β | 90.687° |

| γ | 90° |

| Residual Factor | 0.0470 |

| Table 1: Crystallographic data for 4-(1H-1,2,3-triazol-1-yl)benzoic acid.[1] |

Experimental Protocols

The following sections detail the generalized procedures for the synthesis, crystallization, and structural analysis of triazolylbenzoic acids, adapted from established methodologies for similar compounds.[2]

Synthesis via Click Chemistry

A common and efficient method for the synthesis of 1H-1,2,3-triazolylbenzoic acids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

-

Azide Formation: The corresponding azidobenzoic acid is prepared from aminobenzoic acid via diazotization followed by reaction with sodium azide.

-

Cycloaddition: The azidobenzoic acid is then reacted with a suitable alkyne in the presence of a Cu(I) catalyst. For the parent compound, acetylene gas or a protected form can be used. The catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[2]

-

Work-up and Purification: The crude product is typically isolated by filtration or extraction. Purification is achieved by recrystallization from a suitable solvent system to yield the pure product.

Crystallization for X-ray Analysis

Growing single crystals of sufficient quality is a critical step for X-ray diffraction studies.

-

Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested from the solution for mounting on the diffractometer. Yellow block-like crystals can often be grown from solutions such as tetrahydrofuran (THF) with a small amount of ethyl acetate.[2]

Single-Crystal X-ray Diffraction (SCXRD)

-

Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualized Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key intermolecular interactions that define the crystal packing of triazolylbenzoic acids.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Key intermolecular hydrogen bonding interactions.

Structural Features and Intermolecular Interactions

In the crystal lattice of triazolylbenzoic acids, the arrangement of molecules is predominantly governed by hydrogen bonding.

-

Carboxylic Acid Dimers: A common and robust supramolecular synthon observed is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[3]

-

Triazole Interactions: The nitrogen atoms of the triazole ring act as effective hydrogen bond acceptors. This allows for the formation of O-H···N or C-H···N interactions, which link the primary carboxylic acid dimers into higher-dimensional networks, such as chains or sheets.[3]

-

Planarity: The molecule is largely planar, with only a slight twist typically observed between the planes of the benzene and triazole rings. For instance, in a related structure, the dihedral angle between these rings is 6.32 (7)°.[3] This near-planarity facilitates efficient crystal packing.

The combination of these intermolecular forces results in a stable, three-dimensional supramolecular architecture. Understanding these interactions is crucial for crystal engineering and the rational design of new materials with desired solid-state properties.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-1,2,3-triazol-1-yl)benzoic acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,3-triazol-1-yl)benzoic acid is a bifunctional molecule that holds significant potential in the realm of click chemistry, particularly in the synthesis of novel chemical entities for drug discovery and material science. The presence of a carboxylic acid group on the phenyl ring and a 1,2,3-triazole moiety provides two key functionalities. The triazole ring, often synthesized via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), acts as a stable and rigid linker. The carboxylic acid group offers a handle for further derivatization, such as amide bond formation, allowing for the construction of more complex molecular architectures. This document provides detailed application notes and protocols for the synthesis and potential utilization of this compound in click chemistry reactions.

Synthesis of this compound via Click Chemistry

The primary and most efficient method for synthesizing this compound is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of 2-azidobenzoic acid with an acetylene source. A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound via CuAAC.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established CuAAC methodologies. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

2-Azidobenzoic acid

-

Acetylene gas or a suitable alkyne precursor (e.g., ethynyltrimethylsilane)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N) or another suitable base

-

Dimethyl sulfoxide (DMSO) or another appropriate solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-azidobenzoic acid (1.0 eq) in anhydrous DMSO.

-

Addition of Reagents: Add triethylamine (2.0-3.0 eq) to the solution.

-

Catalyst Addition: Add copper(I) iodide (0.05-0.1 eq) to the reaction mixture.

-

Introduction of Alkyne: Bubble acetylene gas through the solution for a specified period, or add the alkyne precursor (1.2-1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and acidify with dilute HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data:

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, similar copper-catalyzed click reactions typically afford moderate to excellent yields.

| Parameter | Typical Value/Range | Reference/Note |

| Yield | 60-95% | Based on analogous CuAAC reactions.[1] |

| Reaction Time | 2-24 hours | Dependent on temperature and substrate reactivity. |

| Temperature | Room Temperature to 80 °C | Mild conditions are a hallmark of click chemistry. |

| Catalyst Loading | 1-10 mol% | Lower catalyst loading is generally preferred. |

Applications in Click Chemistry as a Building Block

Once synthesized, this compound serves as a valuable building block for the creation of more complex molecules. The carboxylic acid functionality can be activated and coupled with a variety of amine-containing molecules to form amide bonds. This allows for the "clicking" of this triazole-benzoic acid moiety onto other molecules of interest, such as peptides, natural products, or synthetic scaffolds.

Caption: Workflow for the utilization of this compound as a building block.

Experimental Protocol: Amide Coupling with an Amine

This protocol provides a general procedure for the coupling of this compound with a generic amine.

Materials:

-

This compound

-

Amine-containing molecule (R-NH₂)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous dimethylformamide (DMF) or another suitable aprotic solvent

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and the coupling reagents (e.g., HATU, 1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the amine-containing molecule (1.0-1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Amide Coupling:

Amide coupling reactions are generally high-yielding, provided that appropriate coupling reagents and conditions are used.

| Parameter | Typical Value/Range | Reference/Note |

| Yield | 70-98% | Highly dependent on the nature of the amine and coupling reagents. |

| Reaction Time | 1-12 hours | Can vary based on the reactivity of the coupling partners. |

| Temperature | 0 °C to Room Temperature | Typically performed at room temperature. |

Applications in Drug Discovery and Material Science

The derivatives of this compound are of significant interest in drug discovery. The 1,2,3-triazole ring is a well-known pharmacophore that can participate in hydrogen bonding and dipole interactions with biological targets. The benzoic acid moiety provides a scaffold for attaching other pharmacophores or for modulating the physicochemical properties of the molecule.

While specific biological targets for derivatives of this compound are not extensively documented, related triazole-containing compounds have shown a wide range of biological activities, including as anticancer, antimicrobial, and enzyme inhibitory agents. For example, some triazole derivatives act as inhibitors of histone deacetylase (HDAC), an important target in cancer therapy.[2]

Caption: Logical workflow for the application of this compound derivatives in drug discovery.

In material science, the rigid and polar nature of the triazole ring, combined with the functionality of the benzoic acid, makes this scaffold attractive for the development of new polymers, metal-organic frameworks (MOFs), and functional dyes.

Conclusion

This compound is a versatile building block that can be efficiently synthesized via copper-catalyzed click chemistry. Its bifunctional nature allows for its incorporation into a wide array of more complex molecules through subsequent chemical transformations. While specific, detailed applications and quantitative data for this exact isomer are still emerging in the scientific literature, the foundational principles of click chemistry and the known biological and material properties of related triazole-containing compounds suggest a promising future for its use in various fields of chemical research and development. The protocols and workflows provided herein offer a solid starting point for researchers interested in exploring the potential of this valuable chemical entity.

References

Application Notes and Protocols for Functionalizing Molecules with 2-(1H-1,2,3-triazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent functionalization of molecules with 2-(1H-1,2,3-triazol-1-yl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery, particularly as a stable linker in constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, valued for its metabolic stability, ability to form hydrogen bonds, and its role as a rigid linker.[1][2] The title compound, this compound, offers a strategic advantage by presenting a carboxylic acid handle ortho to the triazole ring, allowing for the directional extension of molecular scaffolds. This document outlines the regioselective synthesis of this compound and its application in amide bond formation, a fundamental reaction in bioconjugation and drug development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction followed by ester hydrolysis. This method ensures the regioselective formation of the desired 1,4-disubstituted triazole isomer.

Workflow for Synthesis

Experimental Protocol: Synthesis

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a representative intermediate, methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate.

-

Materials:

-

Methyl 2-azidobenzoate

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of methyl 2-azidobenzoate (1.0 eq) in anhydrous DMF, add phenylacetylene (1.1 eq).

-

Add DIPEA (2.0 eq) to the mixture.

-

Add CuI (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate.

-

Step 2: Ester Hydrolysis

-

Materials:

-

Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M

-

-

Procedure:

-

Dissolve the methyl ester from Step 1 in a mixture of MeOH and H₂O.

-